3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid
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Overview
Description
3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid is an organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and an acrylic acid moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a methyl-substituted phenyl ring is treated with nitric acid to form the nitro derivative.
Acrylic Acid Moiety Addition: The final step involves the addition of the acrylic acid moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with biological targets, such as enzymes or receptors. The nitrophenyl group is known to participate in electron transfer reactions, which can disrupt cellular processes in microorganisms . The furan ring may also interact with biological macromolecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
- 5-(Furan-3-yl)-2-methylpent-1-en-3-one
- 3-[5-(2-Bromo-phenyl)-furan-2-yl]-acrylic acid
Uniqueness
3-(5-(2-Methyl-5-nitrophenyl)furan-2-yl)acrylic acid is unique due to the presence of both a nitrophenyl group and an acrylic acid moiety, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H11NO5 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(E)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11NO5/c1-9-2-3-10(15(18)19)8-12(9)13-6-4-11(20-13)5-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-5+ |
InChI Key |
HTUVPHPOOKWVEL-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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